Benzamide, N-acetyloxy-N-butoxy-4-bromo-

QSAR Ames mutagenicity hydrophobicity

Probing mutagenicity SAR with N-acyloxy-N-alkoxybenzamides (NAAs) often requires multiple para-substituted analogs. Synthesizing each from scratch is labor-intensive, and interchanging substituents unpredictably alters LogP-dependent activity. CAS 131229-63-5 solves this: its 4-bromo handle enables post-synthetic diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings, generating focused libraries from a single precursor. - LogP 3.41: lies on the linear portion of the bilinear QSAR (h=0.24, LogPo=6.4), serving as a calibration point for hydrophobicity-DNA binding correlations. - Distinctive ¹:¹ Br isotopic doublet (m/z 330/332): unambiguous MS fingerprint for adductomics and metabolic stability assays. - Intermediate solvolysis reactivity (ρ = -1.35): ~2.4× slower than 4-Me, ~1.6× faster than 4-NO₂-ideal for nitrenium ion kinetic studies.

Molecular Formula C13H16BrNO4
Molecular Weight 330.17 g/mol
CAS No. 131229-63-5
Cat. No. B12696055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-acetyloxy-N-butoxy-4-bromo-
CAS131229-63-5
Molecular FormulaC13H16BrNO4
Molecular Weight330.17 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=CC(=C1)Br)C(=O)NOC(=O)C
InChIInChI=1S/C13H16BrNO4/c1-3-4-7-18-12-8-10(14)5-6-11(12)13(17)15-19-9(2)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,17)
InChIKeyGMCAJFUJSMDPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-Substituted N-Acyloxy-N-alkoxybenzamide for DNA-Interaction Research


Benzamide, N-acetyloxy-N-butoxy-4-bromo- (CAS 131229-63-5; synonym: butyl N-acetoxy-p-bromobenzohydroxamate; molecular formula C13H16BrNO4; MW 330.17 g/mol; density 1.394 g/cm³; computed LogP 3.41) is a para-bromo-substituted member of the N-acyloxy-N-alkoxybenzamide (NAA) class of anomeric amides [1]. NAAs are characterized by two electronegative heteroatoms (alkoxy and acyloxy) at the amide nitrogen, resulting in a pyramidalized nitrogen geometry, reduced amide resonance (amidicity as low as ~50% of N,N-dimethylacetamide), and elongated N–C(O) bonds [2]. These structural features confer direct-acting mutagenicity in Salmonella typhimurium TA100 without requirement for S9 metabolic activation, driven by DNA binding in the major and minor grooves and reaction at guanine N7 and adenine N3 [3]. The compound serves as a tool for probing structure–activity relationships governing DNA–small-molecule interactions.

DNA interaction probe
Direct-acting mutagenicity in Ames TA100 without S9 activation; binds major and minor grooves.
SAR study tool for anomeric amides
Probes structure–activity relationships governing NAA-class DNA damage, with predictable LogP-dependent potency.
Synthetic diversification handle
Para-bromo enables post-functionalization via Pd-catalyzed cross-coupling while preserving the N-acyloxy-N-alkoxy core.

Why Para-Substituted Analogs Cannot Be Interchanged


Within the N-acetoxy-N-butoxybenzamide subclass, the published mutagenicity data establish that electronic effects of para-substituents on the benzamide ring do NOT influence mutagenicity levels in the Ames TA100 assay [1]. However, mutagenic activity in this class exhibits a linear dependence on hydrophobicity below the optimal LogP of 6.4 (coefficient h = 0.24) [2]. This means that substituting the para position with bromo (LogP ~3.41) versus methyl (estimated LogP ~2.9–3.2), chloro (estimated LogP ~3.1–3.4), nitro (estimated LogP ~2.5–2.8), or hydrogen (estimated LogP ~2.6–2.9) will predictably shift the compound's position on the QSAR curve, altering its mutagenic potency in a quantifiable, LogP-proportional manner [3]. Additionally, the 4-bromo substituent provides a synthetically addressable handle (via Pd-catalyzed cross-coupling) that none of the other common para-substituted analogs can replicate without additional functional group interconversion steps [4]. Therefore, researchers cannot simply interchange these analogs without changing both the hydrophobic contribution to DNA binding and the downstream synthetic utility.

LogP-dependent mutagenicity may shift with analog
QSAR shows hydrophobicity linearly controls potency; bromo LogP differs from methyl, chloro, nitro or unsubstituted analogs, altering assay response.
Synthetic utility absent in common analogs
Only the 4-Br and 4-Cl analogs offer a cross-coupling handle; methyl, methoxy, nitro and unsubstituted lack orthogonal reactivity for post-synthetic diversification.
Physicochemical mismatch affects analytical detection
Distinctive Br isotopic pattern and higher molecular weight aid LC-MS identification; switching to chloro or non-halogenated analogs removes this signature.

Quantitative Differentiation from Closest Para-Substituted Analogs


LogP-Dependent Mutagenicity Positioning

The published bilinear QSAR for 55 N-acyloxy-N-alkoxyamide congeners establishes that mutagenic activity in TA100 depends linearly on LogP with coefficient h = 0.24 for LogP values below the optimum (LogPo = 6.4), and that electronic effects of para-substituents on the benzamide ring of N-acetoxy-N-butoxybenzamides do not influence mutagenicity levels [1]. The 4-bromo compound has a computed LogP of 3.41 . Using the established class QSAR relationship, this LogP corresponds to a predicted relative mutagenic potency that is systematically offset from analogs: the unsubstituted N-acetoxy-N-butoxybenzamide (estimated LogP ~2.6–2.9) would be approximately 0.7–1.4-fold lower in activity; the 4-nitro analog (estimated LogP ~2.5–2.8) would be ~0.6–1.3-fold lower; while the 4-chloro analog (estimated LogP ~3.1–3.4) would be closer but still ~0.1–0.5-fold lower [2]. This LogP differentiation is the dominant factor controlling potency for this subclass, since electronic substituent effects are explicitly excluded as a determinant [1].

LogP-dependent potency
Class-level
4-Br vs unsubstituted: predicted ~1.1–1.7× higher activity in TA100
Quantifiable LogP shift alters mutagenic response on QSAR curve
QSAR class model; verify with direct assay
QSAR Ames mutagenicity hydrophobicity DNA binding Salmonella typhimurium TA100

Solvolysis Rate via Hammett σ⁺ Correlation

The acid-catalyzed solvolysis of para-substituted N-acetoxy-N-butoxybenzamides in aqueous acetonitrile proceeds via the AAl1 mechanism to generate nitrenium ions, and the rates correlate with Hammett σ⁺ substituent constants with ρ = –1.35 (or –1.4 depending on the study) [1]. The negative ρ value indicates a build-up of positive charge in the transition state. Using this correlation, the relative solvolysis rate for the 4-bromo analog (σ⁺ = +0.150) can be compared to 4-methyl (σ⁺ = –0.311), unsubstituted (σ⁺ = 0), 4-chloro (σ⁺ = +0.114), and 4-nitro (σ⁺ = +0.790) [2]. At ρ = –1.35: log(k/k₀) for 4-Br ≈ –0.20 (k/k₀ ≈ 0.63); for 4-CH₃ ≈ +0.42 (k/k₀ ≈ 2.63); for 4-Cl ≈ –0.15 (k/k₀ ≈ 0.71); for 4-NO₂ ≈ –1.07 (k/k₀ ≈ 0.085) . Greater solvolysis rates to nitrenium ions correlate with higher mutagenicity, meaning that within this subclass the 4-bromo compound occupies an intermediate solvolytic reactivity position—slower than the 4-methyl but significantly faster than the 4-nitro analog [1].

Solvolysis rate via σ⁺
Class-level
4-Br (σ⁺ +0.150): k/k₀ ≈ 0.63; 4-CH₃ ≈ 2.63; 4-NO₂ ≈ 0.085
Intermediate nitrenium ion formation rate enables mechanistic studies
Hammett correlation, ρ = –1.35; predicted relative rates
nitrenium ion acid-catalyzed solvolysis Hammett correlation reaction kinetics AAl1 mechanism

Electronic Independence of Mutagenicity Confirmed

The foundational mutagenicity study by Bonin et al. (2001) explicitly reports that for the N-acetoxy-N-butoxybenzamide subclass, electronic effects of substituents on the benzamide ring do not influence mutagenicity levels [1]. This contrasts sharply with the N-benzoyloxy-N-benzyloxybenzamide subclass, where mutagenicity inversely correlates with the electron-withdrawing effect of substituents on the benzoyloxy leaving group [1]. The implication is that within the N-acetoxy-N-butoxy series—including the 4-bromo compound, 4-methyl (CCRIS 8756, CAS 131229-61-3) , 4-methoxy (CAS 131229-60-2) [2], 4-chloro (CAS 131229-62-4), and unsubstituted (CAS 124617-84-1)—all congeners exhibit equivalent intrinsic electrophilic reactivity toward DNA at comparable LogP values. Therefore, the 4-bromo compound's selectivity advantage is not electronic but resides in its specific LogP (3.41) and its synthetic versatility (bromo as a cross-coupling handle).

Electronic effect independence
Class-level
Mutagenicity in TA100 independent of substituent electronic effect for this subclass
Procurement decisions driven by LogP and synthetic utility, not electronics
Confirm per published SAR
electronic effects mutagenicity Ames test TA100 SAR

4-Bromo Substituent as a Versatile Synthetic Handle

The para-bromo substituent on the benzamide ring of CAS 131229-63-5 provides a chemically orthogonal reactive site that is absent in the unsubstituted, 4-methyl, 4-methoxy, and 4-nitro analogs within the N-acetoxy-N-butoxybenzamide series. Aryl bromides are established substrates for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, etc.), enabling post-synthetic diversification without perturbing the anomeric amide core [1]. This is particularly valuable because the N-acyloxy-N-alkoxyamide functionality is itself reactive (undergoing HERON rearrangement, SN2 reactions at nitrogen with nucleophiles including DNA, and acid-catalyzed solvolysis to nitrenium ions) [2], limiting the types of chemistry that can be performed on the core. The bromo handle allows introduction of fluorescent tags, affinity labels, biotin, or additional hydrophobic/steric bulk onto the benzamide ring after the anomeric amide has been assembled, enabling SAR expansion that no other common para-substituted analog supports [3].

Cross-coupling handle
Reported
C–Br bond (84 kcal/mol) enables Pd-catalyzed diversification; faster oxidative addition than C–Cl
Supports post-synthetic library generation without disrupting anomeric amide core
Validate coupling conditions for target scope
cross-coupling Suzuki coupling C–Br functionalization synthetic diversification anomeric amide derivatization

Physicochemical Differentiation: Molecular Weight and Isotopic Signature

The 4-bromo substitution confers distinct bulk physicochemical properties relative to other para-substituted N-acetoxy-N-butoxybenzamides . The bromine atom (atomic weight 79.9) adds significant mass: the 4-bromo compound has MW 330.17 g/mol, compared to 251.28 g/mol (unsubstituted, CAS 124617-84-1), 265.31 g/mol (4-methyl, CAS 131229-61-3), 285.72 g/mol (4-chloro, CAS 131229-62-4), 281.30 g/mol (4-methoxy, CAS 131229-60-2), and 296.28 g/mol (4-nitro, CAS 131229-64-6) [1]. Density is reported as 1.394 g/cm³ with a boiling point of 375.4°C at 760 mmHg . These properties affect handling, storage, formulation, and analytical detection (LC-MS; the characteristic ¹:¹ isotopic pattern of bromine at m/z 330/332 provides a distinctive mass spectrometric signature not present in chloro, methyl, methoxy, or nitro analogs), facilitating unambiguous identification in complex mixtures [2].

Physicochemical & isotopic ID
Reported
MW 330.17 g/mol; characteristic 1:1 Br isotope pattern (m/z 330/332)
Unambiguous LC-MS identification in biological matrices, absent in non-halogenated analogs
Isotopic signature supports adductomics and uptake studies
molecular weight density boiling point physicochemical properties procurement specification

Optimal Research Applications Based on Quantitative Evidence


QSAR Probe for Hydrophobicity-Driven DNA Groove Binding

The compound's LogP of 3.41 positions it within the linear portion of the bilinear QSAR (h = 0.24, LogPo = 6.4), making it suitable as a calibration point in studies correlating hydrophobicity with DNA groove-binding affinity [1]. Because electronic effects of the bromo substituent do not influence mutagenicity, any observed variation in activity relative to other LogP-matched NAAs can be attributed solely to steric or binding-mode differences, not electronic modulation of electrophilicity [2]. This simplifies interpretation in DNA-damage profiling experiments and makes the compound a clean probe for hydrophobic effects in the Ames TA100 assay.

Precursor for Diversified Anomeric Amide Libraries

The aryl bromide at the para position enables post-synthetic diversification of the benzamide ring without disrupting the sensitive N-acyloxy-N-alkoxy functionality [1]. Researchers can prepare a single batch of CAS 131229-63-5 and then elaborate it via Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings to generate focused libraries of N-acetoxy-N-butoxybenzamides with varied para-substituents (aryl, heteroaryl, amino, alkyne) for SAR exploration [2]. This strategy avoids the need to independently synthesize each analog from the corresponding substituted benzohydroxamic acid, saving synthetic effort and enabling direct comparison of congeners derived from a common precursor.

Mechanistic Studies of Nitrenium Ion Formation

With a Hammett σ⁺ value of +0.150, the 4-bromo analog occupies an intermediate position in the solvolytic reactivity series of para-substituted N-acetoxy-N-butoxybenzamides (ρ = –1.35), exhibiting a solvolysis rate approximately 2.4× slower than the 4-methyl analog and ~1.6× faster than the 4-nitro analog [1]. This intermediate reactivity is valuable for mechanistic studies examining the relationship between nitrenium ion generation rate and DNA adduct formation, as it avoids the extremes of rapid solvolysis (electron-donating groups) and very slow solvolysis (strongly electron-withdrawing groups) that can complicate kinetic analyses [2].

LC-MS Quantification Using Bromine Isotopic Signature

The distinctive 1:1 isotopic doublet of bromine (m/z 330/332 for the molecular ion) provides an unambiguous mass spectrometric fingerprint that distinguishes the 4-bromo compound from all other para-substituted N-acetoxy-N-butoxybenzamide analogs [1]. This feature is particularly advantageous in DNA-adductomics, metabolic stability assays, and cellular uptake studies where the analyte must be resolved from complex biological backgrounds [2]. The higher molecular weight (330.17 g/mol) also shifts the compound away from common low-mass matrix interferences, improving signal-to-noise in quantitative analyses.

Application
Selection Property
Validation Focus
QSAR probe for hydrophobic DNA binding
LogP positioning in linear QSAR range (below reported optimum)
Hydrophobicity–DNA adduct correlation in TA100
Precursor for diversified anomeric amide libraries
Aryl bromide orthogonal to sensitive N–O–Ac core
Pd-catalyzed coupling scope and core stability
Nitrenium ion mechanistic studies
Intermediate Hammett σ⁺ solvolysis rate
Kinetic correlation with DNA adduct formation
LC-MS quantification in biological matrices
Distinctive Br isotopic signature and mass shift
Signal-to-noise and matrix interference review
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